2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cross-Coupling Suzuki-Miyaura Library Synthesis

2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde (CAS: 1564707-15-8) is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-bromopyrazole moiety and at the 5-position with a reactive aldehyde group. This compound belongs to the broader class of pyrazolo-pyrimidine derivatives, which are extensively explored in medicinal chemistry for kinase inhibition and other therapeutic applications.

Molecular Formula C8H5BrN4O
Molecular Weight 253.06 g/mol
Cat. No. B13246506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde
Molecular FormulaC8H5BrN4O
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N2C=C(C=N2)Br)C=O
InChIInChI=1S/C8H5BrN4O/c9-7-3-12-13(4-7)8-10-1-6(5-14)2-11-8/h1-5H
InChIKeySFKWMBIZNCNSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde – A Dual-Functional Heterocyclic Building Block for Targeted Library Synthesis


2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde (CAS: 1564707-15-8) is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-bromopyrazole moiety and at the 5-position with a reactive aldehyde group . This compound belongs to the broader class of pyrazolo-pyrimidine derivatives, which are extensively explored in medicinal chemistry for kinase inhibition and other therapeutic applications [1]. The presence of both a bromine atom and an aldehyde group establishes this molecule as a versatile, dual-handle intermediate for divergent synthesis of compound libraries, as opposed to simpler, monofunctional analogs.

Dual reactive handles Aldehyde and aryl bromide for orthogonal modifications
Cross-coupling ready Bromine enables Suzuki-Miyaura and Buchwald-Hartwig couplings
Divergent synthesis Permits sequential two-dimensional scaffold diversification

Why 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde Cannot Be Simply Replaced by Common Analogs


Substituting this compound with a close analog like 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde or a methyl-substituted variant fundamentally alters the synthetic and biological profile. The 4-bromo substituent is not merely a steric or electronic modifier; it is a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification to build molecular complexity . Non-halogenated or alkyl-substituted analogs lack this capability, restricting their use to simpler transformations that do not facilitate the same extent of scaffold evolution. The quantitative impact of this differentiation on library yield and compound diversity is detailed below.

Missing cross-coupling handle
Des-bromo and 4-methyl analogs lack a halogen leaving group, preventing Pd-catalyzed couplings that enable library expansion.
Single reactive handle
Non-halogenated analogs offer only aldehyde reactivity, eliminating orthogonal sequential functionalization.
Physicochemical mismatch
Absence of heavy bromine significantly alters molecular weight and halogen bonding potential, shifting drug-likeness profiles in designed libraries.

Quantitative Differentiation Evidence for 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde vs. Closest Analogs


Synthetic Utility Divergence: Halogen vs. Non-Halogen Analogs in Cross-Coupling Accessibility

The defining differentiation arises from the 4-bromo substituent, which enables participation in Pd-catalyzed cross-coupling reactions. The non-halogenated analog, 2-(1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde, and the 4-methyl analog both lack a suitable leaving group, eliminating this pivotal synthetic pathway . While exact coupling yields are substrate-specific, the presence of bromine in similar pyrazolo-pyrimidine intermediates has enabled divergent synthesis with isolated yields ranging from 40% to 96% depending on the nucleophile [1]. The brominated scaffold thus serves as a master intermediate for generating diverse compound libraries, a capability absent in des-bromo or alkyl-substituted comparators.

Cross-coupling access
Reported
Target: C-Br enables Suzuki-Miyaura & Buchwald-Hartwig couplings Comparator (des-Br, 4-Me): No halogen handle → cross-coupling not possible
Key synthetic pathway enabled by bromine handle
Standard Pd-catalyzed conditions; yields vary with substrate
Cross-Coupling Suzuki-Miyaura Library Synthesis Medicinal Chemistry

Structural Impact on Physicochemical Properties: Molecular Weight and Lipophilicity

The bromine atom significantly impacts key physicochemical parameters compared to other substituents. The target compound has a molecular weight of 253.06 g/mol , which is 45% heavier than the des-bromo analog (174.16 g/mol) and 34% heavier than the 4-methyl analog (188.19 g/mol) . This mass increase, coupled with bromine's high polarizability (3.05 ų vs. 1.84 ų for a methyl group), is known to enhance van der Waals interactions with hydrophobic protein pockets. This can lead to increased target affinity, a factor frequently exploited in halogen bonding-guided drug design [1].

MW & Lipophilicity
Reported
Target MW: 253.06 g/mol (+45.3% vs des-Br analog); Polarizable bromine (3.05 ų)
Heavier atom may enhance hydrophobic interactions
Halogen bonding potential in target engagement
Drug-likeness Physicochemical Properties Lead Optimization LogP

Commercial Purity Benchmarking Against a Key Analog

Both the target compound and its primary non-halogenated analog are commercially available at a minimum purity specification of 95% . The absence of a purity differential means procurement decisions can be made on the structural merits of each compound. The target compound's value proposition rests entirely on its dual functionality (aldehyde + bromine) rather than any advantage in available purity, which eliminates supply chain quality as a differentiating factor and focuses selection on synthetic utility.

Commercial Purity
Specification review
Both target and des-Br analog available at 95% minimum purity (vendor specification)
Purity parity; selection driven by structural advantage
No purity-based differentiation
Purity Quality Control Procurement Reproducibility

Reactivity Profile: Aldehyde Condensation in the Presence of a Heavy Halogen

The 5-carbaldehyde group enables condensation reactions (imine/hydrazone formation, Knoevenagel, reductive amination) common to all analogs in this class [1]. However, conducting these reactions on the brominated scaffold presents a unique advantage: the bromine atom is chemically orthogonal, acting as a 'dormant' handle that tolerates aldehyde-specific transformations. This allows for sequential, controlled functionalization (e.g., first modify the aldehyde, then perform a cross-coupling), in contrast to a methylated or des-halo analog where only the aldehyde is modifiable, after which further diversification is impossible without resorting to harsh, non-selective C-H activation methods.

Orthogonal Handles
Class-level
Target: 2 orthogonal handles (aldehyde + aryl bromide) Comparator (des-Br, 4-Me): 1 handle (aldehyde only)
Sequential modification possible on target scaffold
Class-level inference from pyrazolo-pyrimidine reactivity
Reductive Amination Hydrazone Formation Orthogonal Reactivity Medicinal Chemistry

Optimal Scientific & Industrial Deployment Cases for 2-(4-Bromo-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde


Divergent Synthesis of Targeted Kinase Inhibitor Libraries

The compound is ideally suited as a central intermediate for generating focused libraries of pyrazolo-pyrimidine kinase inhibitors, such as those targeting HPK1 or JAK families. The 4-bromo handle allows for late-stage diversification via Suzuki coupling with a panel of arylboronic acids, while the aldehyde can be independently modified via reductive amination to explore amine diversity. This dual, orthogonal reactivity enables rapid exploration of two distinct vectors on the molecular scaffold, a capability not offered by des-halo analogs [1].

Halogen Bonding Probes in Fragment-Based Drug Discovery (FBDD)

Due to its heavy bromine atom, the compound serves as a significantly better probe for halogen bonding interactions with protein targets compared to its methyl or des-halo counterparts. In FBDD campaigns, the 45.3% higher molecular weight and the associated strong σ-hole on bromine can yield more directional, high-quality ligand-target interactions, improving the signal-to-noise ratio in biophysical screens like X-ray crystallography or SPR.

Building Block for PROTAC Linker Attachment

The aldehyde group provides a convenient attachment point for E3 ligase ligands via secondary amine formation, positioning this compound as a useful warhead scaffold for Proteolysis Targeting Chimeras (PROTACs). The residual bromine atom, if left unreacted, or the products of cross-coupling, can then serve as a crucial structural element influencing the PROTAC's cellular permeability and ternary complex stability.

Synthesis of Pyrazolo-Pyrimidine Based Molecular Imaging Agents

The core scaffold is directly related to high-affinity translocator protein (TSPO) ligands like DPA-714, used as PET imaging agents. The bromine atom can serve as a site for isotopic substitution or further functionalization to attach fluorine-18 or carbon-11 radiolabels, while the aldehyde allows for conjugation to carrier molecules, a strategy not feasible with non-halogenated pyrimidine carbaldehydes lacking the necessary radiolabeling handle [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal handles (aldehyde + aryl bromide)
Cross-coupling reaction scope & library diversity
Fragment-based drug discovery probes
Heavy bromine atom for halogen bonding
Biophysical binding assay performance
PROTAC linker attachment
Aldehyde conjugation chemistry
Ternary complex formation & permeability
PET imaging agent synthesis
Bromine as isotopic substitution site
Radiolabeling efficiency & stability
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